molecular formula C5H6BClN2O2 B12091378 (2-Chloro-4-methylpyrimidin-5-YL)boronic acid

(2-Chloro-4-methylpyrimidin-5-YL)boronic acid

Cat. No.: B12091378
M. Wt: 172.38 g/mol
InChI Key: PRRJYVSTYOMYIB-UHFFFAOYSA-N
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Description

(2-Chloro-4-methylpyrimidin-5-yl)boronic acid (CAS: 2225155-62-2) is a heterocyclic boronic acid derivative with the molecular formula C₅H₆BClN₂O₂ and a molecular weight of 172.38 g/mol . Its structure features a pyrimidine ring substituted with a chlorine atom at position 2, a methyl group at position 4, and a boronic acid (-B(OH)₂) moiety at position 4. This compound is primarily used in research settings, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals or bioactive molecules. Its stability requires storage at 2–8°C in sealed, moisture-free conditions .

Properties

Molecular Formula

C5H6BClN2O2

Molecular Weight

172.38 g/mol

IUPAC Name

(2-chloro-4-methylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C5H6BClN2O2/c1-3-4(6(10)11)2-8-5(7)9-3/h2,10-11H,1H3

InChI Key

PRRJYVSTYOMYIB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)Cl)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylpyrimidin-5-YL)boronic acid typically involves the borylation of 2-chloro-4-methylpyrimidine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of (2-Chloro-4-methylpyrimidin-5-YL)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-methylpyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

(2-Chloro-4-methylpyrimidin-5-YL)boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds. This reaction allows for the synthesis of complex organic molecules, making it invaluable in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound plays a pivotal role in synthesizing biologically active molecules. Its derivatives have shown potential in drug development, particularly for cancer therapies. Research indicates that boronic acids can inhibit certain enzymes, suggesting their utility as anticancer agents .

Biochemical Studies

Studies have highlighted the interaction of (2-Chloro-4-methylpyrimidin-5-YL)boronic acid with biological targets, including potential enzyme inhibition mechanisms that could lead to therapeutic applications .

Case Study 1: Antitumor Activity

Research has demonstrated that derivatives of (2-Chloro-4-methylpyrimidin-5-YL)boronic acid exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this boronic acid have shown efficacy in inhibiting tumor growth through enzyme inhibition mechanisms .

Case Study 2: Enzyme Interaction Studies

A theoretical model has been proposed to explore the interactions between boronic acids and insulin. It suggests that certain derivatives may stabilize insulin, potentially leading to novel diabetes treatments. This highlights the versatility of boronic acids in biological systems .

Mechanism of Action

The mechanism of action of (2-Chloro-4-methylpyrimidin-5-YL)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogs and Physicochemical Properties

Key structural analogs include pyridine- and pyrimidine-based boronic acids with varying substituents. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Substituents Similarity Score Key Properties/Applications
(2,6-Dichloropyridin-4-yl)boronic acid 1072951-54-2 C₅H₄BCl₂NO₂ Cl (positions 2,6); B(OH)₂ (4) 0.84 Higher halogenation; potential SARSCoV-2 protease inhibition
(6-Chloro-5-methylpyridin-3-yl)boronic acid 1003043-40-0 C₆H₇BClNO₂ Cl (6); CH₃ (5); B(OH)₂ (3) 0.73 Antiproliferative activity in cancer models
(2-Methylpyridin-4-yl)boronic acid hydrochloride 861905-97-7 C₆H₈BClNO₂ CH₃ (2); B(OH)₂ (4); HCl salt 0.72 Enhanced solubility due to HCl salt
Target compound 2225155-62-2 C₅H₆BClN₂O₂ Cl (2); CH₃ (4); B(OH)₂ (5) Research use; potential enzyme inhibition

Notes:

  • Halogenation effects: Chlorine substituents increase electron-withdrawing effects, lowering pKa and enhancing reactivity with serine residues in proteases . The dichlorinated analog (CAS 1072951-54-2) may exhibit stronger binding to serine clusters than the monochlorinated target compound .
Antiproliferative Effects

Boronic acids with aromatic systems, such as phenanthren-9-yl and naphthalen-2-yl derivatives, demonstrate cytotoxicity in triple-negative breast cancer (4T1 cells) at sub-micromolar concentrations .

Protease Inhibition

Boronic acids selectively inhibit proteases via covalent interactions with catalytic serine residues. For example:

  • Bifunctional aryl boronic acids (e.g., FL-166, Ki = 40 nM) target SARS-CoV-2 3CLpro by reacting with a serine cluster (Ser139, Ser144, Ser147) .
  • The target compound’s chloro and methyl groups may optimize binding to similar serine clusters, though its monofunctional structure could limit potency compared to bifunctional analogs .
HDAC Inhibition

In fungal histone deacetylase (HDAC) inhibition, boronic acids with methoxyethylphenoxy substituents (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show efficacy at 1 µM . The target compound’s pyrimidine ring may offer distinct electronic properties for HDAC binding, though experimental validation is needed.

Reactivity and pKa Considerations

  • pKa and hydrolysis : The chloro substituent in the target compound likely reduces its pKa compared to methylated analogs, increasing acidity and accelerating diol complexation . However, steric hindrance from the methyl group may slow hydrolysis, enhancing stability .
  • Comparison with borinic acids : Borinic acids (e.g., diphenylborinic acid) exhibit stronger diol binding (association constants ~10× higher) due to reduced steric bulk and altered Lewis acidity . The target compound’s boronic acid moiety may be less effective in diol recognition but more reactive in protease inhibition.

Diagnostic and Therapeutic Potential

  • Diagnostic accuracy: Phenyl boronic acid outperforms aminophenylboronic acid (APBA) in differentiating beta-lactamase variants . The target compound’s heterocyclic core could improve specificity in analogous diagnostic assays.
  • Therapeutic limitations : Unlike β-amido boronic acids (e.g., 3d-pin), which show binding at 5–20 µM, the target compound’s free boronic acid group may require structural optimization for physiological efficacy .

Biological Activity

(2-Chloro-4-methylpyrimidin-5-YL)boronic acid is an organoboron compound with significant potential in organic synthesis and medicinal chemistry. This article aims to explore its biological activity, including its mechanism of action, applications, and potential therapeutic effects based on available research findings.

  • Molecular Formula : C6_6H6_6BClN2_2
  • Molecular Weight : 172.38 g/mol
  • Structure : The compound features a pyrimidine ring with a chlorine atom at the 2-position and a methyl group at the 4-position, along with a boronic acid functional group.

The primary biological activity of (2-Chloro-4-methylpyrimidin-5-YL)boronic acid is associated with its role in the Suzuki-Miyaura cross-coupling reaction , where it acts as a coupling partner for aryl halides. This reaction is facilitated by palladium catalysts and is pivotal in forming carbon-carbon bonds, which are essential in synthesizing various bioactive compounds.

Biochemical Pathways

The compound's interaction primarily involves:

  • Transmetalation : A key step in the Suzuki-Miyaura reaction, where the boronic acid participates in forming new bonds.
  • Enzyme Inhibition : Boronic acids are known for their ability to inhibit certain enzymes, which may suggest potential antitumor activity .

Potential Therapeutic Applications

  • Medicinal Chemistry : The compound is being explored for its utility in synthesizing pharmaceutical compounds that target specific diseases.
  • Cancer Research : The structural properties of boronic acids allow them to interact with biological targets, making them candidates for cancer therapies .
  • Organic Synthesis : It serves as a critical intermediate in synthesizing complex organic molecules, particularly those containing pyridine and boronic acid moieties.

Case Study 1: Antitumor Activity

Research has indicated that certain derivatives of boronic acids exhibit selective cytotoxicity against cancer cells. For instance, compounds structurally related to (2-Chloro-4-methylpyrimidin-5-YL)boronic acid have demonstrated the ability to inhibit the growth of specific cancer cell lines through enzyme inhibition mechanisms .

Case Study 2: Enzyme Interaction Studies

A theoretical model has been proposed to study the interactions between boronic acids and insulin. This model suggests that certain derivatives may stabilize insulin, potentially leading to novel treatments for diabetes . Such interactions highlight the versatility of boronic acids in biological systems.

Data Table: Comparison of Boronic Acids in Biological Activity

Compound NameBiological ActivityMechanism of ActionReference
(2-Chloro-4-methylpyrimidin-5-YL)boronic acidPotential antitumor activityEnzyme inhibition, Suzuki-Miyaura coupling
BortezomibProteasome inhibitionInhibition of proteasome activity
3-Benzyloxyphenylboronic acidInsulin stabilizationBinding interactions with insulin

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